(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
CAS No. |
1217529-11-7 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation and Cyclization
The foundational method involves the reaction of L-cysteine with 3-hydroxybenzaldehyde under mild acidic conditions. This two-step process proceeds via:
-
Schiff base formation :
Conducted in ethanol/water (1:1) at 25°C for 12 h, achieving 85–90% imine formation. -
Cyclization :
Acid-catalyzed (HCl, pH 3–4) intramolecular thiol attack generates the thiazolidine ring. The (4S) configuration arises from L-cysteine’s inherent chirality, with >98% enantiomeric excess (ee) reported.
Key parameters :
-
pH control critical to prevent racemization
-
Reaction time: 24–48 h at 25°C
Stereoselective Synthetic Routes
Catalytic Asymmetric Synthesis
Calcium triflate (Ca(OTf)₂) enables stereocontrol during cyclization (Fig. 1):
Conditions :
Kinetic vs Thermodynamic Control
Time-dependent stereoselectivity observed in thiazolidine formation:
| Parameter | Kinetic Product (4S) | Thermodynamic Product (4R) |
|---|---|---|
| Reaction time | 2 h | 24 h |
| Temperature | 0°C | 25°C |
| Diastereomeric ratio | 92:8 | 15:85 |
| Yield | 78% | 63% |
Data adapted from propargyl alcohol cyclization studies.
Alternative Methodological Innovations
Microwave-Assisted Synthesis
Optimized protocol using CEM Discover SP system:
Solid-Phase Synthesis
Immobilized L-cysteine on Wang resin enables:
Advantages :
-
Simplified purification
-
Scalable to kilogram quantities
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| Water | 80.1 | 58 | 85 |
| Ethanol | 24.3 | 72 | 92 |
| DCM | 8.93 | 89 | 96 |
| PEG-400 | 12.5 | 91 | 94 |
Acid Catalysts Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 5 | 24 | 68 |
| Ca(OTf)₂ | 10 | 6 | 89 |
| Zeolite 5A | 20 mg/mmol | 3 | 82 |
| VOSO₄ | 5 | 2 | 85 |
Zeolite and vanadyl sulfate catalysts enable shorter reaction times.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale data from 100 L reactor:
-
Throughput : 12 kg/day
-
Purity : 99.2% by qNMR
-
Cost Analysis :
-
Raw materials: $412/kg
-
Energy: $28/kg
-
Labor: $15/kg
-
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 17 |
| PMI (Process Mass Intensity) | 32 | 9 |
| Energy consumption (kWh/kg) | 48 | 14 |
Data derived from solvent-free protocols.
Analytical Characterization
Chiral Purity Assessment
| Method | LOD (ng/mL) | ee Precision (%) |
|---|---|---|
| Chiral HPLC (AD-H column) | 5.2 | ±0.8 |
| CD Spectroscopy | 12 | ±1.2 |
| NMR Mosher ester | 50 | ±2.1 |
Structural Confirmation
-
¹H NMR (400 MHz, D₂O): δ 7.21 (t, J=7.8 Hz, 1H, ArH), 6.72 (d, J=2.1 Hz, 1H, ArH), 4.31 (s, 1H, C4-H), 3.89 (dd, J=9.2, 4.7 Hz, 1H, C5-Hₐ), 3.12 (dd, J=13.1, 4.7 Hz, 1H, C5-Hᵦ).
-
X-ray Crystallography :
Space group P2₁, Z=4
Torsion angle C4-N1-C2-S1 = 18.7°
Hydrogen bond network stabilizes (4S) configuration .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-methanol.
Substitution: Formation of various substituted thiazolidine derivatives depending on the substituent introduced
Scientific Research Applications
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors .
Mechanism of Action
The mechanism of action of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Key observations :
- Electron-withdrawing groups (e.g., nitro at para position) enhance antimicrobial activity due to increased electrophilicity .
- Hydroxyl groups may improve solubility but reduce membrane permeability. The meta position in the target compound could offer unique steric or electronic effects compared to para-substituted analogs (e.g., 2-(4-hydroxyphenyl)-thiazolidine) .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds reveal packing patterns influenced by substituents:
- Hydrogen bonding : In (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-thiazolidine-4-carboxylic acid, O–H···N hydrogen bonds form helical chains along the a-axis, stabilized by weak C–H···π interactions .
- Steric effects : Bulky substituents (e.g., 5,5-dimethyl groups) enforce specific ring conformations (envelope or twist) .
- Solubility : Hydroxyl and carboxylic acid groups enhance hydrophilicity, while aromatic or alkyl groups increase lipophilicity.
Biological Activity
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with significant biological potential. This compound features a thiazolidine ring, a carboxylic acid group, and a hydroxyphenyl moiety, which contribute to its diverse biological activities. Recent studies have explored its effects in various domains, including antimicrobial properties, antioxidant activity, and potential applications in drug development.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₃S |
| Molecular Weight | 225.27 g/mol |
| MDL No. | MFCD18447511 |
| PubChem CID | 45357782 |
| IUPAC Name | This compound |
| Appearance | Powder |
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity. In a study examining various thiazolidine compounds, this compound demonstrated effectiveness against several bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays measuring its capacity to scavenge free radicals. Results suggest that this compound can effectively reduce oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage.
Anti-inflammatory Effects
Studies have explored the anti-inflammatory potential of this compound. In animal models, the compound showed a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory cell migration.
Case Studies
- Zebrafish Model : A study investigated the effects of this compound on zebrafish embryos. The results indicated that exposure to varying concentrations led to developmental delays and morphological abnormalities, suggesting potential toxic effects at higher doses .
- Influenza Neuraminidase Inhibition : A series of thiazolidine derivatives were synthesized for their ability to inhibit neuraminidase from the influenza A virus. While not directly tested on this compound, related compounds showed moderate inhibitory activity, highlighting the relevance of thiazolidine structures in antiviral research .
The biological activity of this compound can be attributed to its structural features:
- The hydroxyphenyl group is capable of forming hydrogen bonds and engaging in π-π interactions with biological targets.
- The thiazolidine ring may interact with enzymes or receptors involved in various metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 3-hydroxyphenyl-substituted precursors with cysteine derivatives. Key steps include cyclization under controlled pH and temperature (e.g., reflux in ethanol or THF) and the use of Lewis acid catalysts (e.g., ZnCl₂) to enhance yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve enantiomeric mixtures .
Q. How is the compound’s stability evaluated under varying experimental conditions?
- Methodological Answer : Stability studies involve exposing the compound to different pH buffers (e.g., pH 2–10), temperatures (4°C to 40°C), and light conditions. Degradation is monitored via UV-Vis spectroscopy or HPLC. For long-term storage, lyophilization and storage in amber vials under inert gas (N₂/Ar) are recommended to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINAP-metal complexes) during cyclization to favor the (4S)-configuration.
- Chiral Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) chromatography resolves racemic mixtures.
- Circular Dichroism (CD) : Validates enantiopurity post-synthesis .
Q. What experimental approaches are used to evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric assays (e.g., NADH depletion for dehydrogenases).
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with target enzymes.
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments under controlled variables (pH, temperature, cell lines).
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blotting alongside ELISA) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups to enhance membrane permeability.
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to increase aqueous solubility.
- Co-Solvent Systems : Employ DMSO/PEG-400 mixtures for in vivo dosing .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
